(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol
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Overview
Description
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring makes it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method involves the asymmetric reduction of a precursor ketone using chiral catalysts. For instance, the reduction of 4-fluoroacetophenone with a chiral amine catalyst can yield (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol with high enantiomeric excess.
Enzymatic Methods: Enzymes such as transaminases can be employed to convert prochiral ketones to the desired chiral amine. This method is advantageous due to its high specificity and mild reaction conditions.
Industrial Production: Large-scale production often utilizes catalytic hydrogenation of nitro compounds or nitriles, followed by purification steps to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic fluorine can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-Amino-2-(4-fluoro-phenyl)-propanone.
Reduction: 3-Amino-2-(4-fluoro-phenyl)-propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol: The enantiomer of the compound, which may have different biological activities due to its chiral nature.
3-Amino-2-(4-chloro-phenyl)-propan-1-ol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
3-Amino-2-(4-methyl-phenyl)-propan-1-ol: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.
Uniqueness
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and interactions with biological targets. Fluorine’s high electronegativity and small size allow for strong interactions without significantly altering the molecule’s overall size and shape.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDTJUOWYBTG-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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